molecular formula C8H7FN2O2S B2365056 6-methyl-1H-indazole-5-sulfonyl fluoride CAS No. 2059999-59-4

6-methyl-1H-indazole-5-sulfonyl fluoride

Cat. No.: B2365056
CAS No.: 2059999-59-4
M. Wt: 214.21
InChI Key: CYCPDGKTXHFJPS-UHFFFAOYSA-N
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Description

6-methyl-1H-indazole-5-sulfonyl fluoride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl fluoride group attached to an indazole ring system, which is further substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indazole-5-sulfonyl fluoride typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes. For example, 2-nitrobenzaldehyde can be reacted with methylhydrazine to form 6-methyl-1H-indazole.

    Sulfonylation: The indazole derivative is then subjected to sulfonylation using sulfonyl chlorides or sulfonyl fluorides. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-indazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Electrophilic Substitution: The aromatic nature of the indazole ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Sulfonamide Derivatives: Formed through nucleophilic substitution.

    Oxidized or Reduced Indazole Derivatives: Depending on the specific oxidizing or reducing conditions used.

    Halogenated Indazole Derivatives: Resulting from electrophilic halogenation reactions.

Scientific Research Applications

6-methyl-1H-indazole-5-sulfonyl fluoride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

    Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme activity.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-methyl-1H-indazole-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This covalent modification can alter the function of the target protein, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-1H-indazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.

    5-fluoro-1H-indazole: Contains a fluorine atom on the indazole ring but lacks the sulfonyl group.

    6-methyl-1H-indazole-3-carboxylic acid: Substituted with a carboxylic acid group instead of a sulfonyl fluoride.

Uniqueness

6-methyl-1H-indazole-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry.

Properties

IUPAC Name

6-methyl-1H-indazole-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c1-5-2-7-6(4-10-11-7)3-8(5)14(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCPDGKTXHFJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059999-59-4
Record name 6-methyl-1H-indazole-5-sulfonyl fluoride
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